molecular formula C9H9N3OS B1148131 5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole CAS No. 254972-05-9

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole

Cat. No.: B1148131
CAS No.: 254972-05-9
M. Wt: 207.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Methylthio)-1,3,4-oxadiazol-2-yl]benzenamine is a useful reagent in synthesis of dihydrooxadiazolethione by cyclocondensation of anthranilic hydrazide with carbon sulfide in alkaline medium. It was also used in preparation of pyrimidine derivatives as antitumor agents.

Scientific Research Applications

Synthesis and Characterization

5-(2-Aminophenyl)-2-methylthio-1,3,4-oxadiazole derivatives have been synthesized through various methods, including electrochemical oxidation and catalytic hydrogenation. These synthesis methods are crucial for exploring the compound's potential applications in different fields. For instance, electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives involves oxidation of semicarbazone at a platinum electrode, highlighting a unique approach to producing these compounds (Shi-feng, 2007) (Kumar, 2012).

Potential Medical Applications

Some derivatives of 1,3,4-oxadiazole, including the 5-(2-Aminophenyl)-2-methylthio variant, have shown potential in medical research. For example, certain 1,3,4-oxadiazole derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, with some showing promising results. This indicates potential applications in developing treatments for conditions such as epilepsy and muscle spasms (Almasirad et al., 2007).

Computational and Pharmacological Evaluation

In-depth computational and pharmacological evaluations have been conducted on 1,3,4-oxadiazole derivatives, including assessments of their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. This comprehensive approach to evaluating the compound's efficacy and safety is crucial in determining its suitability for various therapeutic applications (Faheem, 2018).

Antimicrobial Activity

Various studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds have been tested against a range of microbial species, showing varying degrees of effectiveness. This research opens up possibilities for using these compounds in developing new antimicrobial agents, which is particularly relevant given the increasing concern over antibiotic resistance (Gul et al., 2017).

Properties

IUPAC Name

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXNFNWTUQOKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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